molecular formula C9H11BrClN B1457951 (2R)-5-bromo-2,3-dihydro-1H-inden-2-ylamine hydrochloride CAS No. 370861-59-9

(2R)-5-bromo-2,3-dihydro-1H-inden-2-ylamine hydrochloride

Cat. No. B1457951
M. Wt: 248.55 g/mol
InChI Key: ZYIZCCGZFWRSTN-SBSPUUFOSA-N
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Description

Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions .


Physical And Chemical Properties Analysis

This involves studying the properties of the compound, such as its melting point, boiling point, solubility in various solvents, and its spectral properties. These properties can often give clues about the compound’s structure and reactivity .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

  • Research on similar brominated compounds has focused on synthesis and crystal structure analysis, aiming to understand the molecular configuration and potential reactivity. For example, a study on Schiff base compounds synthesized from brominated salicylaldehyde and pyridin-ylamine in methanol solution highlighted the significance of crystal structure analysis in determining molecular geometry and potential applications in antibacterial activities (Wang et al., 2008).

Metabolic Pathway Analysis

  • Investigations into the metabolism of brominated psychoactive compounds in rats have identified several metabolic pathways, indicating the complexity of biochemical transformations and the formation of various metabolites. Such studies are crucial for understanding the pharmacokinetics and potential toxicological profiles of similar compounds (Kanamori et al., 2002).

Halogen Atom Migration Studies

  • Research into halogenated pyridines has explored the migration of halogen atoms under specific conditions, shedding light on the reactivity and potential for synthesis of novel compounds. This type of research can provide valuable insights into the chemical behavior and transformation possibilities of halogenated indenylamines (Hertog & Schogt, 2010).

Polymorphism and Solid-State Characterization

  • The study of polymorphism in pharmaceutical compounds, including those with a similar structural backbone to your compound of interest, emphasizes the importance of solid-state characterization for drug development and formulation. Research in this area can lead to better understanding of material properties and their implications for drug delivery and stability (Vogt et al., 2013).

Safety And Hazards

This involves studying the toxicity of the compound, its potential hazards, and the precautions that need to be taken when handling it. This information is typically found in the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(2R)-5-bromo-2,3-dihydro-1H-inden-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIZCCGZFWRSTN-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CC2=C1C=CC(=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-5-bromo-2,3-dihydro-1H-inden-2-ylamine hydrochloride

CAS RN

370861-59-9
Record name (2R)-5-bromo-2,3-dihydro-1H-inden-2-ylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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